molecular formula C18H21N3O3S B4719098 (3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone

(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone

Cat. No. B4719098
M. Wt: 359.4 g/mol
InChI Key: DLRZXTAFLVYHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone is a synthetic compound that has been extensively studied for its potential use as a drug in various medical applications. This compound has been found to have several unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to work by inhibiting the expression of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone has several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone in lab experiments is its unique properties, which make it a promising candidate for further research. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various medical applications.

Future Directions

There are several future directions for research on (3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone. One direction is to further study its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in various medical applications.

Scientific Research Applications

(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential use in various medical applications. It has been found to have potential as an anti-inflammatory, analgesic, and anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

(3-propan-2-yloxyphenyl)-[1-(thiadiazole-4-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12(2)24-15-7-3-5-13(9-15)17(22)14-6-4-8-21(10-14)18(23)16-11-25-20-19-16/h3,5,7,9,11-12,14H,4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRZXTAFLVYHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone
Reactant of Route 2
Reactant of Route 2
(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone
Reactant of Route 3
Reactant of Route 3
(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone
Reactant of Route 4
Reactant of Route 4
(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone
Reactant of Route 5
Reactant of Route 5
(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone
Reactant of Route 6
Reactant of Route 6
(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.